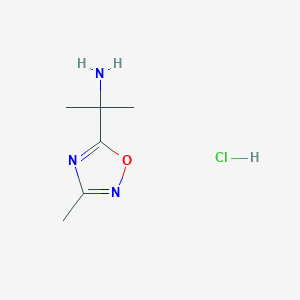

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

- δ 1.45 ppm (s, 6H, -C(CH₃)₂)

- δ 2.55 ppm (s, 3H, oxadiazole-CH₃)

- δ 3.20 ppm (s, 1H, oxadiazole-C-H)

- δ 8.15 ppm (broad, 3H, -NH₃⁺)

¹³C NMR (100 MHz, D₂O):

Infrared Spectroscopy (IR)

Key absorption bands include:

UV-Vis Spectroscopy

In aqueous solution, the compound shows a λmax at 270 nm (ε = 450 M⁻¹cm⁻¹), attributed to π→π* transitions in the oxadiazole ring.

Table 2: Spectroscopic signatures

| Technique | Key Signals | Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 1.45 (s, 6H) | tert-Butyl methyl groups | |

| ¹³C NMR | δ 158.4 ppm | Oxadiazole C=N | |

| IR | 1600 cm⁻¹ | Aromatic C=N stretch |

Thermodynamic Stability and Solubility Parameters

The compound demonstrates moderate thermal stability, with differential scanning calorimetry (DSC) revealing a decomposition onset at 215°C. The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions.

Solubility profiles (25°C):

The Hansen solubility parameters are δD = 18.2 MPa¹/², δP = 10.1 MPa¹/², δH = 8.3 MPa¹/², aligning with polar aprotic solvents. The octanol-water partition coefficient (logP) is estimated at -0.45, reflecting high hydrophilicity due to the ionic chloride.

Table 3: Thermodynamic properties

| Property | Value | Source |

|---|---|---|

| Decomposition temperature | 215°C | |

| Water solubility | 85 mg/mL | |

| logP | -0.45 |

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-4-8-5(10-9-4)6(2,3)7;/h7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWYDKZWZAUDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628721-47-0 | |

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, making it a convenient and efficient synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anticancer Properties

- Neuroprotective Effects

Agrochemical Applications

- Pesticide Development

- Herbicide Formulation

Materials Science Applications

- Polymer Chemistry

-

Electronics

- Oxadiazoles are being investigated for their potential use in organic electronics due to their electronic properties. The application of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride in organic light-emitting diodes (OLEDs) and organic photovoltaic cells is an area of ongoing research.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential protective effects against neurodegeneration |

Table 2: Potential Agrochemical Uses

| Application Type | Reference | Potential Benefits |

|---|---|---|

| Pesticide Development | Targeted pest control | |

| Herbicide Formulation | Selective inhibition of weed growth |

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of oxadiazole derivatives against resistant bacterial strains. The findings indicated that modifications to the oxadiazole ring could enhance antimicrobial activity significantly. -

Anticancer Mechanism Exploration

Research conducted at a prominent university explored the mechanisms by which oxadiazole compounds induce apoptosis in human cancer cell lines. Results showed activation of caspase pathways and downregulation of anti-apoptotic proteins. -

Polymer Synthesis Innovations

A collaborative study between materials scientists and chemists highlighted the synthesis of a new polymer incorporating oxadiazole units, which exhibited superior thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are targets for cancer therapy . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects: Methyl vs. Ethyl: The ethyl analog (CAS 952233-33-9) has similar physicochemical properties to the target compound but may exhibit increased lipophilicity due to the longer alkyl chain . However, their larger size increases molecular weight and reduces solubility . Pyrazine Substituent (CAS in ): Adds hydrogen-bond acceptors (TPSA = 85.2 vs.

Amine Position and Chain Length: Propan-1-amine vs. Propan-2-amine: The primary amine in thiophene/furan analogs (e.g., CAS 1286708-64-2) may enhance solubility but reduce steric hindrance compared to the tertiary amine in the target compound .

Counterion Effects :

- Hydrochloride salts (target and most analogs) are generally more water-soluble than free bases. Trifluoroacetic acid derivatives (e.g., CAS 370879-53-1 ) may offer alternative solubility profiles but are less common in pharmaceutical formulations.

Synthetic Accessibility :

- Purity levels vary (e.g., 95% for Combi-Blocks derivatives vs. >99% for American Elements products ), impacting reproducibility in research.

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂ClN₃O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride |

| CAS Number | 1628721-47-0 |

| Appearance | White powder |

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that certain oxadiazole derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Anticancer Potential

The 1,2,4-oxadiazole scaffold has been linked to anticancer activity. Compounds within this class have shown the ability to inhibit cancer cell proliferation across multiple cell lines. For instance, modifications on the oxadiazole ring have led to derivatives with IC50 values around 92.4 μM against various cancer types, including lung and breast cancers .

The biological mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymes : Compounds have shown inhibitory action against several key enzymes such as histone deacetylases (HDAC), carbonic anhydrases (CA), and sirtuins (Sirt2), which are involved in cancer progression and other diseases .

- Antioxidant Activity : Some oxadiazole derivatives have demonstrated significant antioxidant properties, scavenging free radicals effectively in vitro. This activity is crucial for mitigating oxidative stress-related damage in cells .

Case Studies

-

In Vitro Studies on Antimicrobial Efficacy :

A study published in ACS Omega evaluated several pyrazole derivatives alongside oxadiazole compounds for their antimicrobial efficacy. The results indicated that certain derivatives significantly inhibited biofilm formation and showed bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 0.22 to 0.25 μg/mL . -

Anticancer Activity Assessment :

In a separate study focusing on the anticancer potential of oxadiazole derivatives, researchers found that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in increasing the potency of these compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride, and how can purity be optimized?

- Answer : The synthesis of oxadiazole derivatives typically involves cyclocondensation reactions. For example, 1,3,4-oxadiazole analogs can be synthesized via hydrazide intermediates followed by cyclization under acidic conditions (e.g., POCl₃). Purity optimization requires iterative recrystallization using solvent systems like ethanol/water and validation via HPLC (>98% purity). Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating intermediates .

- Table 1 : Key Synthesis Steps and Parameters

| Step | Reagents/Conditions | Purity Validation Method |

|---|---|---|

| Cyclization | POCl₃, reflux, 4h | TLC (Rf = 0.5 in EtOAc/Hexane) |

| Recrystallization | Ethanol/water (3:1) | HPLC (C18 column, 95% acetonitrile) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Prioritize oxadiazole ring protons (δ 8.2–8.5 ppm for aromatic protons) and methyl groups (δ 1.5–1.8 ppm).

- FT-IR : Confirm C=N stretching (1600–1650 cm⁻¹) and NH₂ bending (1550–1580 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical mass (±1 Da).

- XRD : Validate crystalline structure and hydrogen bonding patterns .

Q. How can researchers design initial experiments to evaluate the compound's stability under varying pH and temperature conditions?

- Answer : Use a factorial design of experiments (DoE) to test stability across pH (3–9) and temperature (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ_max = 270 nm) at timed intervals. Statistical analysis (ANOVA) identifies significant degradation factors. Replicate conditions in triplicate to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity in novel reaction systems, and how should experimental validation be structured?

- Answer : Quantum chemical calculations (DFT, B3LYP/6-31G*) can model reaction pathways, such as nucleophilic substitution at the oxadiazole ring. Validate predictions via kinetic studies (e.g., monitoring reaction rates under varying solvents) and isotopic labeling (¹⁵N for mechanistic tracking). Cross-reference computed activation energies with experimental Arrhenius plots .

Q. How should researchers reconcile contradictory data between theoretical predictions and experimental outcomes in catalytic applications?

- Answer : Contradictions often arise from unaccounted solvent effects or transition-state approximations. Implement a feedback loop:

Refine computational models using explicit solvent (e.g., COSMO-RS).

Re-run experiments under controlled humidity/temperature.

Compare experimental vs. computed yields via multivariate regression.

This iterative approach resolves discrepancies and improves model accuracy .

Q. What methodologies enable precise quantification of byproducts formed during the compound's degradation, and how can these inform mechanistic studies?

- Answer :

- LC-MS/MS : Quantify trace byproducts (e.g., oxadiazole ring-opened fragments) with MRM (multiple reaction monitoring).

- Isotope Ratio Monitoring : Use ¹³C-labeled compounds to track degradation pathways.

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps.

Tabulate degradation products and propose mechanisms based on mass balance and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.